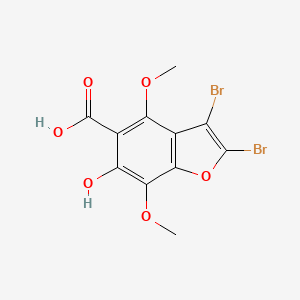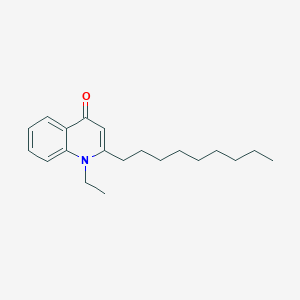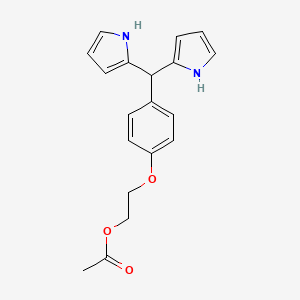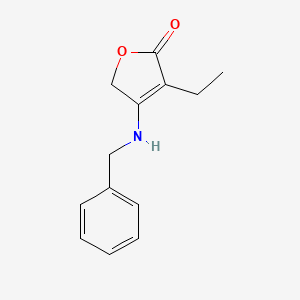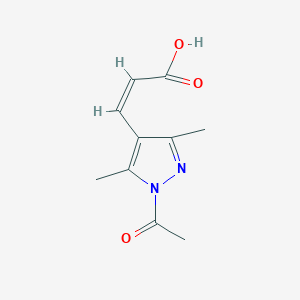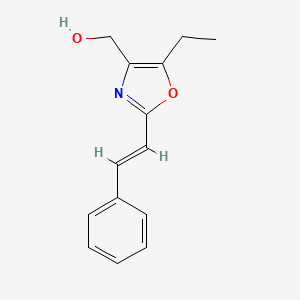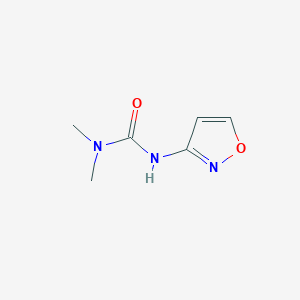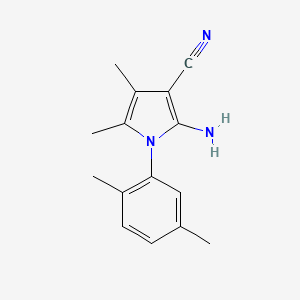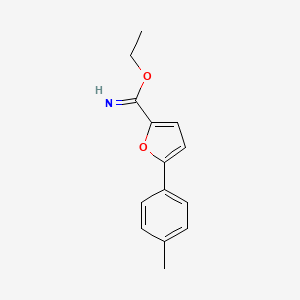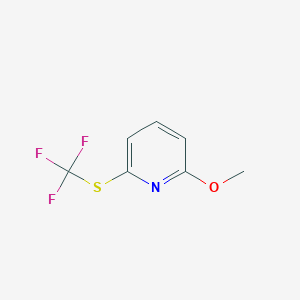![molecular formula C9H12ClN3O5 B12876446 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole nucleosides. This compound is structurally characterized by the presence of a chloro group at the 5-position of the imidazole ring and a ribofuranosyl group attached to the nitrogen atom at the 1-position. It is known for its significant role in various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloroimidazole-4-carboxamide with a ribofuranosyl donor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes protection and deprotection steps to ensure the selective formation of the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole nucleosides .
Scientific Research Applications
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interactions with enzymes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. The compound may also activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide: Known for its role in purine biosynthesis and activation of AMP-activated protein kinase (AMPK).
5-Amino-4-imidazolecarboxamide: Another imidazole derivative with similar biochemical properties
Uniqueness
5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H12ClN3O5 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VLDAUUKLXGFGSW-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


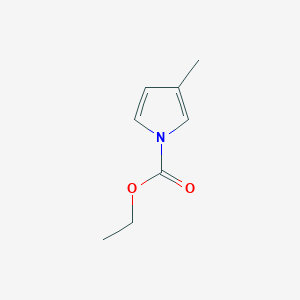
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
